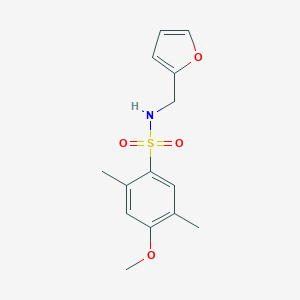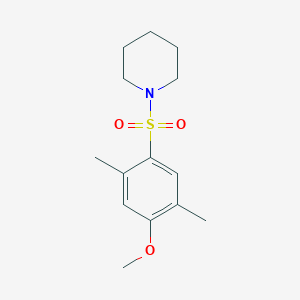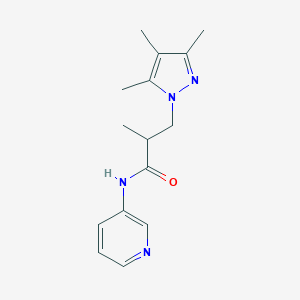![molecular formula C18H18N4O2S B279171 N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B279171.png)
N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-thiophenecarboxamide, commonly known as NITC, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in various types of cancer, making it a promising candidate for cancer treatment.
Mécanisme D'action
NITC inhibits CA IX by binding to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth and metastasis. NITC has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis.
Biochemical and Physiological Effects:
The inhibition of CA IX by NITC can lead to a decrease in tumor growth and metastasis. It can also lead to a decrease in the pH of the tumor microenvironment, which can inhibit the growth of cancer cells. NITC has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of NITC is its specificity for CA IX, making it a potent inhibitor of the enzyme. It has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. However, one limitation of NITC is its poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in cancer treatment.
Orientations Futures
There are several future directions for the use of NITC in cancer treatment. One potential application is the use of NITC in combination with other chemotherapy drugs to enhance their efficacy. Another potential application is the use of NITC in combination with immunotherapy to enhance the immune response to cancer cells. Further research is needed to optimize the synthesis and administration of NITC for use in cancer treatment.
Méthodes De Synthèse
NITC can be synthesized using a multi-step process involving the reaction of various reagents. The first step involves the reaction of 2-aminophenylthiophene-2-carboxamide with 1-(3-aminopropyl)imidazole to form N-(2-amino-phenyl)-2-thiophenecarboxamide-1-(3-imidazol-1-ylpropyl) carbamate. This intermediate is then reacted with 2,4,6-trichloro-1,3,5-triazine to form N-(2-chloro-6-trichloromethyl)-phenyl)-2-thiophenecarboxamide-1-(3-imidazol-1-ylpropyl) carbamate. Finally, the compound is treated with sodium hydroxide to remove the protecting groups, resulting in the formation of NITC.
Applications De Recherche Scientifique
NITC has been extensively studied for its potential use in cancer treatment. CA IX is overexpressed in various types of cancer, including breast, lung, and prostate cancer. Inhibition of CA IX can lead to a decrease in tumor growth and metastasis. NITC has been shown to inhibit the growth of breast cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of chemotherapy drugs in breast cancer cells.
Propriétés
Nom du produit |
N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-thiophenecarboxamide |
|---|---|
Formule moléculaire |
C18H18N4O2S |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
N-[2-(3-imidazol-1-ylpropylcarbamoyl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H18N4O2S/c23-17(20-8-4-10-22-11-9-19-13-22)14-5-1-2-6-15(14)21-18(24)16-7-3-12-25-16/h1-3,5-7,9,11-13H,4,8,10H2,(H,20,23)(H,21,24) |
Clé InChI |
ULBHWRAIBIBJES-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NCCCN2C=CN=C2)NC(=O)C3=CC=CS3 |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NCCCN2C=CN=C2)NC(=O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid](/img/structure/B279090.png)
![1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B279095.png)


![4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid](/img/structure/B279103.png)








![2-amino-N-[3-(benzylamino)propyl]benzamide](/img/structure/B279161.png)